4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a hydrazinylidene moiety, and a tribromophenoxy group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines under specific conditions.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Condensation: The hydrazinylidene moiety can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Condensation: Acidic or basic catalysts are often employed to facilitate these reactions.
Major Products
Reduction: Amines derived from the nitro group.
Substitution: Various substituted phenoxy derivatives.
Condensation: Hydrazone derivatives with different aldehydes or ketones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, the compound and its derivatives could be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
- 4-nitro-2-[(E)-{2-[(2,4-difluorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
Uniqueness
Compared to similar compounds, 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate stands out due to the presence of the tribromophenoxy group
Properties
Molecular Formula |
C22H14Br3N3O6 |
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Molecular Weight |
656.1 g/mol |
IUPAC Name |
[4-nitro-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H14Br3N3O6/c23-15-9-17(24)21(18(25)10-15)33-12-20(29)27-26-11-14-8-16(28(31)32)6-7-19(14)34-22(30)13-4-2-1-3-5-13/h1-11H,12H2,(H,27,29)/b26-11+ |
InChI Key |
YHFUHLALCHIBRN-KBKYJPHKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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